![molecular formula C18H28N2O2S B248457 1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine, commonly known as PSC-833, is a synthetic compound that belongs to the family of piperazines. It is a potent inhibitor of P-glycoprotein, which is a membrane protein responsible for the efflux of various drugs and toxins from cells. PSC-833 has gained significant attention in the field of scientific research due to its potential applications in cancer treatment and drug delivery.
Mécanisme D'action
PSC-833 acts as a competitive inhibitor of P-glycoprotein. It binds to the protein and prevents it from transporting drugs and toxins out of cells. This leads to increased intracellular drug concentrations and improved therapeutic outcomes.
Biochemical and Physiological Effects:
PSC-833 has been shown to have minimal toxicity and few side effects. It does not affect the pharmacokinetics of other drugs and has no significant interactions with cytochrome P450 enzymes. PSC-833 has also been shown to have a low potential for inducing drug resistance.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using PSC-833 in lab experiments is its ability to enhance the efficacy of chemotherapeutic agents. It can be used to overcome drug resistance in cancer cells and improve therapeutic outcomes. However, the main limitation of using PSC-833 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on PSC-833. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential applications in drug delivery. PSC-833 has been shown to enhance the efficacy of various drugs, and it may be possible to use it to improve the delivery of these drugs to target tissues. Additionally, further research is needed to fully understand the mechanisms underlying PSC-833's ability to overcome drug resistance in cancer cells.
Méthodes De Synthèse
The synthesis of PSC-833 involves the reaction of 4-methylbenzenesulfonyl chloride with cycloheptylamine to form 1-cycloheptyl-4-(4-methylbenzenesulfonyl)piperazine. This intermediate is then treated with potassium carbonate and 1,2-dibromoethane to produce PSC-833. The overall yield of this process is around 35%.
Applications De Recherche Scientifique
PSC-833 has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux. This leads to increased intracellular drug concentrations and improved therapeutic outcomes. PSC-833 has also been investigated for its ability to overcome drug resistance in cancer cells.
Propriétés
Nom du produit |
1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C18H28N2O2S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-cycloheptyl-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H28N2O2S/c1-16-8-10-18(11-9-16)23(21,22)20-14-12-19(13-15-20)17-6-4-2-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3 |
Clé InChI |
OKCQRBLIBGRNPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



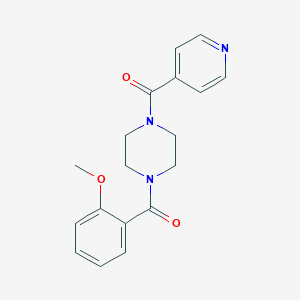
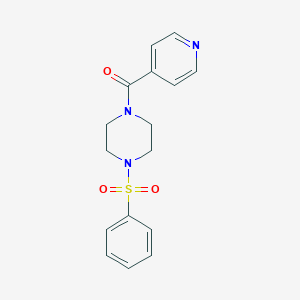
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone](/img/structure/B248379.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248381.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B248382.png)
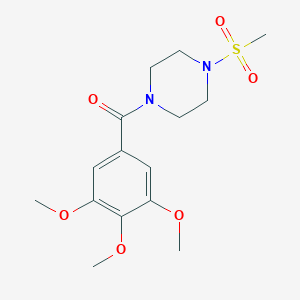
![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)
![[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248389.png)
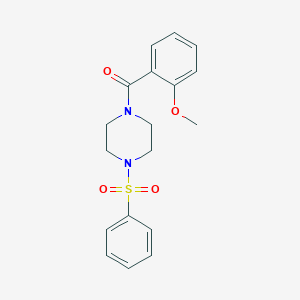
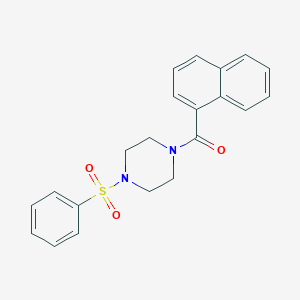
![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)
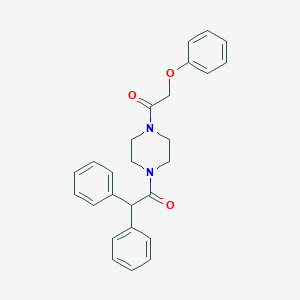
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)